

# A Technical Guide to the Spectroscopic Analysis of Carbon Tetrabromide (CBr<sub>4</sub>)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Carbon tetrabromide

Cat. No.: B125887

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## Introduction

**Carbon tetrabromide** (CBr<sub>4</sub>), also known as tetrabromomethane, is a perhalogenated organic compound that serves as a reagent in various chemical syntheses, including polymerizations and organic transformations. Its high density and non-flammable nature also lead to applications in mineral separation and as a solvent. A thorough understanding of its molecular structure and vibrational modes is crucial for its application and for quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data for **carbon tetrabromide**, complete with experimental protocols and workflow visualizations.

## Spectroscopic Data of Carbon Tetrabromide

The spectroscopic data for **carbon tetrabromide** are summarized below. Due to the high symmetry of the CBr<sub>4</sub> molecule (tetrahedral, T<sub>d</sub> point group), its spectroscopic signatures are relatively simple and characteristic.

In <sup>13</sup>C NMR spectroscopy of **carbon tetrabromide**, a single resonance is expected due to the magnetic equivalence of the central carbon atom. The chemical shift is influenced by the strong deshielding effect of the four bromine atoms.

Parameter	Value	Solvent	Reference
<sup>13</sup> C Chemical Shift (δ)	-28.5 to -30.0 ppm	CDCl <sub>3</sub>	TMS

Note: The negative chemical shift indicates that the carbon nucleus is more shielded than the reference tetramethylsilane (TMS), which is unusual but characteristic for heavily halogenated methanes.

The tetrahedral symmetry of  $\text{CBr}_4$  means it has no permanent dipole moment. Consequently, only vibrational modes that induce a change in the dipole moment are IR-active. For a  $T_d$  molecule, the fundamental vibrations are of  $A_1$ , E, and  $T_2$  symmetry. Only the  $T_2$  modes are IR-active.

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode Assignment	Intensity	Phase
~670	$\nu_3$ ( $T_2$ ) - Asymmetric C-Br Stretch	Strong	Solid (KBr Disc)

Note: The exact peak position can vary slightly depending on the sample preparation and the phase (solid, liquid, or gas). The data presented is for the solid phase, which is common for  $\text{CBr}_4$  at room temperature.<sup>[1]</sup>

In Raman spectroscopy, vibrational modes that cause a change in the polarizability of the molecule are active. For a molecule with  $T_d$  symmetry, the  $A_1$ , E, and  $T_2$  modes are all Raman-active. This makes Raman spectroscopy a complementary technique to IR for studying  $\text{CBr}_4$ .

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode Assignment	Intensity
~145	$\nu_2$ (E) - Bending Mode	Medium
~267	$\nu_1$ ( $A_1$ ) - Symmetric C-Br Stretch	Strong
~670	$\nu_3$ ( $T_2$ ) - Asymmetric C-Br Stretch	Weak
~183	$\nu_4$ ( $T_2$ ) - Bending Mode	Medium

Note: Raman spectra of **carbon tetrabromide** can be complex due to its polymorphism under different pressure and temperature conditions.<sup>[2]</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Objective: To obtain a proton-decoupled  $^{13}\text{C}$  NMR spectrum of **carbon tetrabromide**.

Materials:

- **Carbon tetrabromide** sample
- Deuterated chloroform ( $\text{CDCl}_3$ )
- 5 mm NMR tubes
- Tetramethylsilane (TMS) as an internal standard (optional, as the solvent peak can be used for referencing)
- NMR Spectrometer (e.g., Bruker, Varian)[3]

Procedure:

- Sample Preparation: Dissolve approximately 50-100 mg of **carbon tetrabromide** in ~0.7 mL of  $\text{CDCl}_3$  in a clean, dry vial. The solution should be clear.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.
- Spectrometer Setup:
  - Insert the NMR tube into the spinner turbine and place it in the spectrometer's magnet.
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Tune and match the  $^{13}\text{C}$  probe.
  - Load a standard  $^{13}\text{C}$  NMR experiment parameter set.[4]

- Acquisition:
  - Set the spectral width to cover the expected chemical shift range (e.g., -50 to 100 ppm).
  - Use a pulse program with broadband proton decoupling (e.g., zgpg30).[5]
  - Set the number of scans (ns) to an appropriate value (e.g., 128 or higher) to achieve a good signal-to-noise ratio, as the  $^{13}\text{C}$  nucleus has low natural abundance.[6]
  - Set a suitable relaxation delay (d1) of 2-5 seconds.
  - Initiate the acquisition.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the spectrum to obtain pure absorption peaks.
  - Perform a baseline correction.
  - Reference the spectrum by setting the  $\text{CDCl}_3$  solvent peak to 77.16 ppm.
  - Integrate the resulting peak (though integration is less meaningful for a single peak).

Objective: To obtain a transmission IR spectrum of solid **carbon tetrabromide**.

Materials:

- **Carbon tetrabromide** sample
- Spectroscopic grade potassium bromide (KBr), dried
- Agate mortar and pestle
- Hydraulic press with a pellet die
- FT-IR Spectrometer

#### Procedure:

- Sample Preparation:
  - Place approximately 1-2 mg of **carbon tetrabromide** and 100-200 mg of dry KBr into an agate mortar.<sup>[7]</sup>
  - Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the IR radiation.
- Pellet Formation:
  - Transfer a portion of the powder into the collar of a pellet die.
  - Assemble the die and place it in a hydraulic press.
  - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent KBr pellet.<sup>[7]</sup>
- Spectrum Acquisition:
  - Place the KBr pellet into the sample holder of the FT-IR spectrometer.
  - Collect a background spectrum of the empty sample compartment. This will account for absorptions from atmospheric CO<sub>2</sub> and water vapor.
  - Collect the sample spectrum over the desired range (e.g., 4000-400 cm<sup>-1</sup>).
- Data Processing:
  - The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
  - Label the significant peaks.

Objective: To obtain a Raman spectrum of solid **carbon tetrabromide**.

#### Materials:

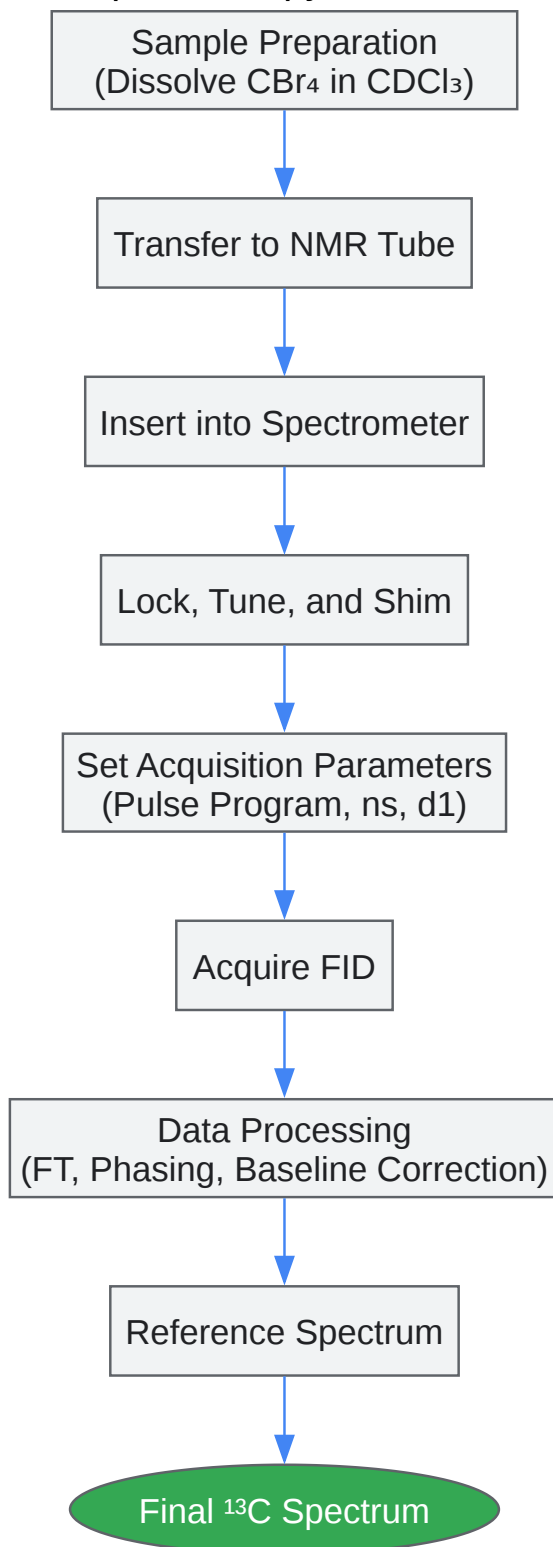
- **Carbon tetrabromide** sample (solid or in a suitable container like a glass capillary)
- Raman Spectrometer with a laser source (e.g., 532 nm or 785 nm)

#### Procedure:

- Sample Preparation: Place a small amount of the solid **carbon tetrabromide** sample onto a microscope slide or into a glass capillary tube.
- Spectrometer Setup:
  - Place the sample in the spectrometer's sample holder.
  - Focus the laser onto the sample using the integrated microscope.
  - Select the laser excitation wavelength and power. Use a low laser power initially to avoid sample degradation.<sup>[8]</sup>
- Spectrum Acquisition:
  - Set the acquisition parameters, including the integration time and number of accumulations, to achieve a good signal-to-noise ratio.
  - Acquire the Raman spectrum over the desired Raman shift range (e.g., 100-3500  $\text{cm}^{-1}$ ).
- Data Processing:
  - Perform a baseline correction to remove any fluorescence background.
  - Identify and label the characteristic Raman peaks.
  - The software typically performs cosmic ray removal automatically.

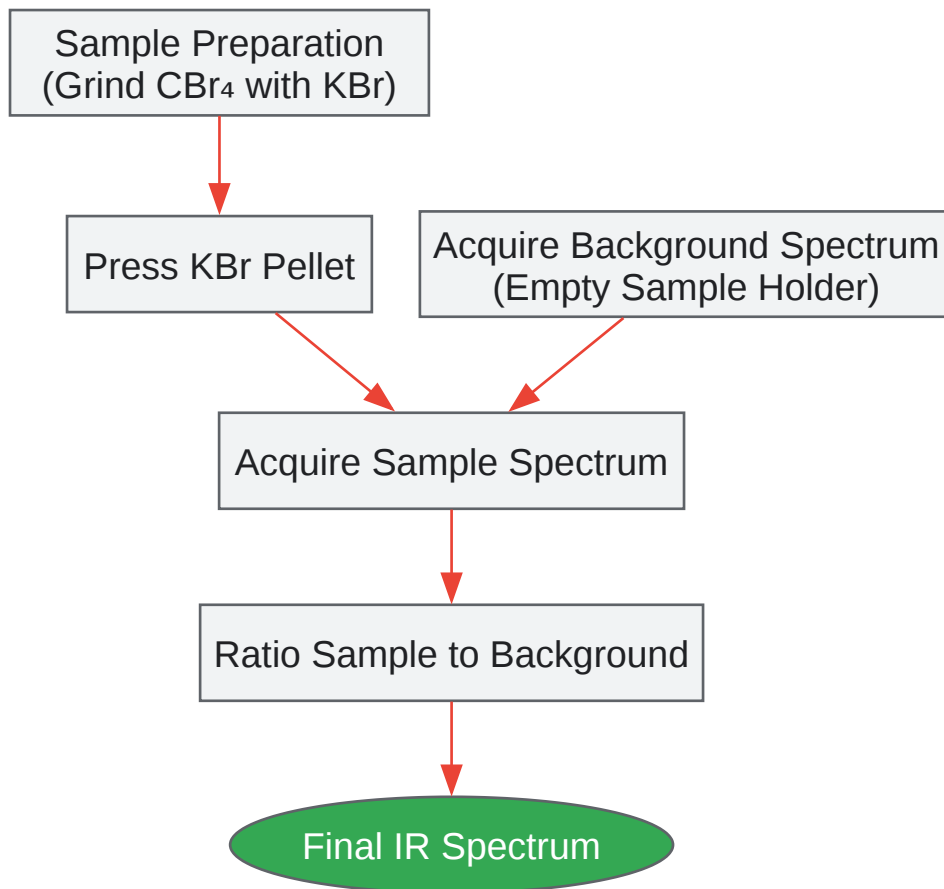
## Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses described.

$^{13}\text{C}$  NMR Spectroscopy Workflow for  $\text{CBr}_4$ 

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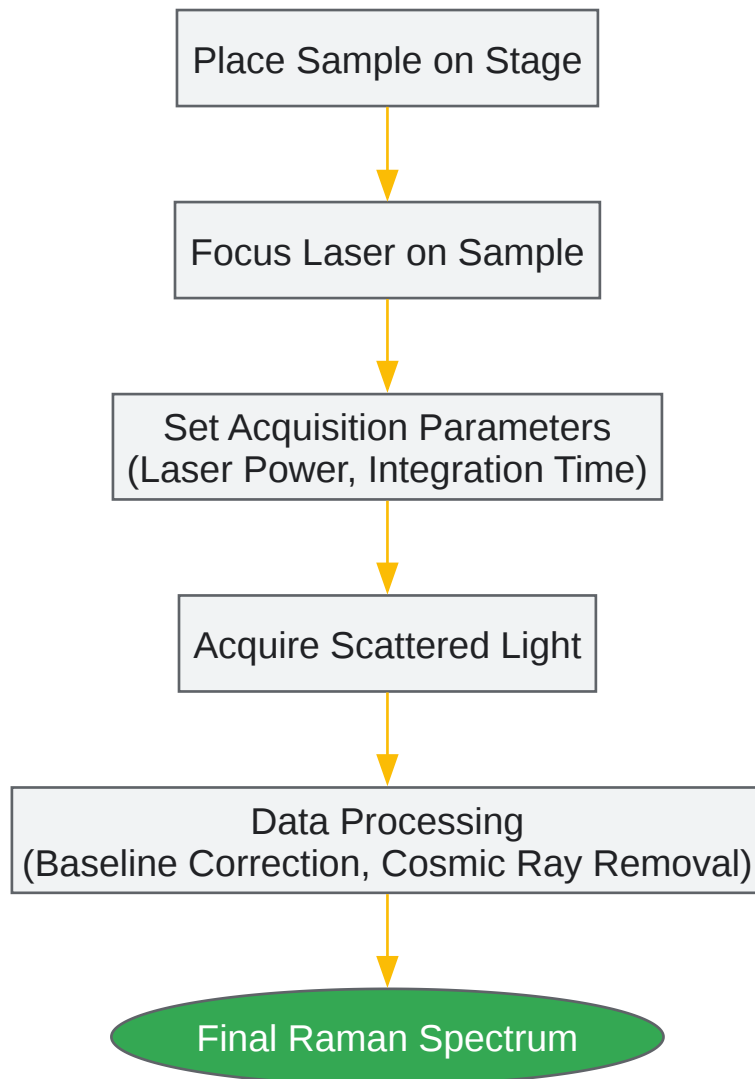
Caption: Workflow for  $^{13}\text{C}$  NMR analysis of **Carbon Tetrabromide**.

FT-IR Spectroscopy (KBr Disc) Workflow for CBr<sub>4</sub>

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Caption: Workflow for FT-IR analysis using the KBr disc method.



Raman Spectroscopy Workflow for CBr<sub>4</sub>

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Caption: General workflow for Raman spectroscopic analysis.

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